3-(5,6-Dimethylpyridin-2-YL)propan-1-amine
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Overview
Description
3-(5,6-Dimethylpyridin-2-YL)propan-1-amine is an organic compound with the molecular formula C10H16N2 It is a derivative of pyridine, characterized by the presence of two methyl groups at the 5 and 6 positions of the pyridine ring and a propan-1-amine group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,6-Dimethylpyridin-2-YL)propan-1-amine typically involves the alkylation of 5,6-dimethylpyridine with a suitable alkylating agent, followed by amination. One common method involves the reaction of 5,6-dimethylpyridine with 3-chloropropan-1-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(5,6-Dimethylpyridin-2-YL)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
3-(5,6-Dimethylpyridin-2-YL)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(5,6-Dimethylpyridin-2-YL)propan-1-amine involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(6-Methylpyridin-2-YL)propan-1-amine: Similar structure but with only one methyl group.
3-(3-(2-(dimethylamino)ethyl)-1,2,4-oxadiazol-5-yl)propan-1-amine: Contains an oxadiazole ring instead of a pyridine ring.
Uniqueness
3-(5,6-Dimethylpyridin-2-YL)propan-1-amine is unique due to the presence of two methyl groups on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets and improve its overall efficacy in various applications .
Properties
CAS No. |
1393552-46-9 |
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Molecular Formula |
C10H16N2 |
Molecular Weight |
164.25 g/mol |
IUPAC Name |
3-(5,6-dimethylpyridin-2-yl)propan-1-amine |
InChI |
InChI=1S/C10H16N2/c1-8-5-6-10(4-3-7-11)12-9(8)2/h5-6H,3-4,7,11H2,1-2H3 |
InChI Key |
QILMJICRLJBDBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C=C1)CCCN)C |
Origin of Product |
United States |
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